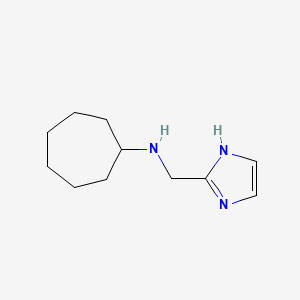
N-(1H-imidazol-2-ylmethyl)cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)cycloheptanamine: is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound features an imidazole ring attached to a cycloheptane structure via a methylene bridge. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)cycloheptanamine typically involves the reaction of cycloheptanamine with an imidazole derivative under specific conditions. One common method involves the use of N-heterocyclic carbenes (NHC) as catalysts . The reaction conditions often include:
Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Elevated temperatures around 80-100°C.
Catalysts: NHC or other organocatalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylene bridge can be substituted with various functional groups using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazole derivatives .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)cycloheptanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)cycloheptanamine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in hydrogen bonding and π-π interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-imidazol-2-ylmethyl)cyclohexanamine
- N-(1H-imidazol-2-ylmethyl)cyclooctanamine
- N-(1H-imidazol-2-ylmethyl)cyclopentanamine
Uniqueness
N-(1H-imidazol-2-ylmethyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexane) and eight-membered (cyclooctane) counterparts. These differences can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)cycloheptanamine |
InChI |
InChI=1S/C11H19N3/c1-2-4-6-10(5-3-1)14-9-11-12-7-8-13-11/h7-8,10,14H,1-6,9H2,(H,12,13) |
InChI Key |
JHFUWLDDRLBNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


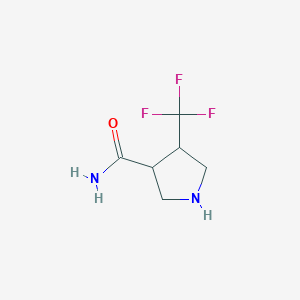
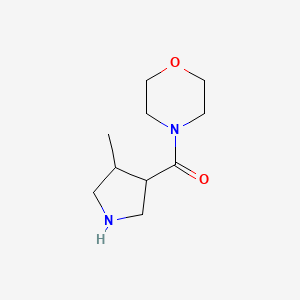
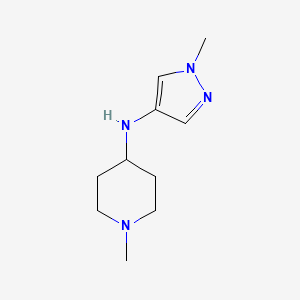

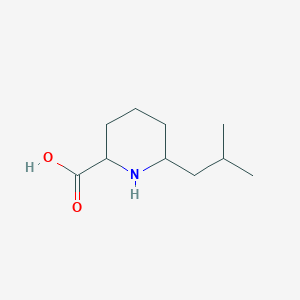
![1-[(1-Methylcyclobutyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13260240.png)
![2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13260244.png)
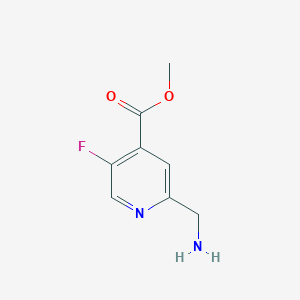

![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13260269.png)
![6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B13260274.png)



